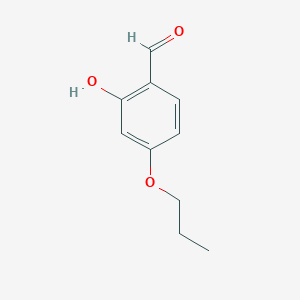

2-Hydroxy-4-propoxy-benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Hydroxy-4-propoxy-benzaldehyde” is a chemical compound . It is also known as vanillin propyl ether.

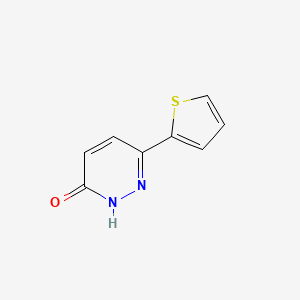

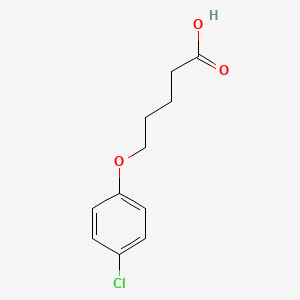

Molecular Structure Analysis

The molecular weight of “2-Hydroxy-4-propoxy-benzaldehyde” is 180.2 . The InChI code is 1S/C10H12O3/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h3-4,6-7,12H,2,5H2,1H3 .

Physical And Chemical Properties Analysis

“2-Hydroxy-4-propoxy-benzaldehyde” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

- A study by Kukharev et al. (2008) demonstrated the synthesis of 2-{2-hydroxy-3-[2-(vinyloxy)ethoxy]propoxy}-benzaldehyde, showcasing its potential in creating complex chemical structures through base-catalyzed reactions with other compounds (Kukharev et al., 2008).

- Research by Swayze (1997) explored the use of electron-rich benzaldehyde derivatives like 2-hydroxy-benzaldehyde in solid phase organic synthesis, highlighting their utility in creating diverse chemical compounds (Swayze, 1997).

Spectroscopy and Analytical Chemistry

- Radhakrishna et al. (2015) utilized a derivative of hydroxy-benzaldehyde as a chromogenic organic reagent for the spectrophotometric determination of Lead (II), demonstrating its application in analytical chemistry (Radhakrishna et al., 2015).

Photocatalytic Applications

- Marotta et al. (2011) investigated the photocatalytic selective oxidation of benzyl alcohol to benzaldehyde, suggesting the potential of hydroxy-benzaldehyde derivatives in photocatalytic applications (Marotta et al., 2011).

Biotechnology and Enzymatic Reactions

- Hildebrand et al. (2007) reported the use of benzaldehyde lyase for the production of substituted hydroxy-benzaldehyde derivatives, indicating its relevance in biotechnological processes (Hildebrand et al., 2007).

Pharmaceutical and Medicinal Chemistry

- Azeez and Hamad (2017) synthesized compounds containing hydroxy-benzaldehyde, which could be relevant in the development of pharmaceuticals and medicinal chemistry (Azeez & Hamad, 2017).

Structural and Material Science

- Jene et al. (1999) explored the crystalline structure of hydroxy-benzaldehyde derivatives, contributing to material science and crystallography (Jene et al., 1999).

Environmental and Green Chemistry

- Feng (2002) developed a process for the synthesis of trimethoxy benzaldehyde, which could have implications in environmental and green chemistry applications (Feng, 2002).

Safety and Hazards

The safety information for “2-Hydroxy-4-propoxy-benzaldehyde” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

Based on the structural similarity to other benzaldehydes, it can be hypothesized that it may interact with cellular antioxidation systems .

Mode of Action

Benzaldehydes are known to undergo reactions at the benzylic position, which includes free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the cellular environment.

Biochemical Pathways

Benzaldehydes are known to disrupt cellular antioxidation systems . This disruption can lead to destabilization of cellular redox homeostasis, which can inhibit microbial growth .

Result of Action

Similar compounds have been shown to disrupt cellular antioxidation systems, leading to destabilization of cellular redox homeostasis and inhibition of microbial growth .

properties

IUPAC Name |

2-hydroxy-4-propoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-5-13-9-4-3-8(7-11)10(12)6-9/h3-4,6-7,12H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKNJTBBHBHXLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368482 |

Source

|

| Record name | 2-Hydroxy-4-propoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-propoxy-benzaldehyde | |

CAS RN |

63667-47-0 |

Source

|

| Record name | 2-Hydroxy-4-propoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)